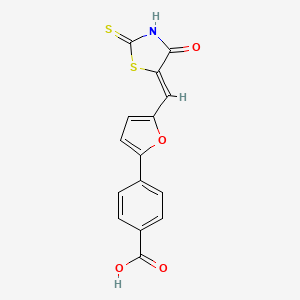![molecular formula C17H18N4O2 B11671751 N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11671751.png)
N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-{(E)-[2-羟基-3-(丙-2-烯-1-基)苯基]亚甲基}-1,4,5,6-四氢环戊[c]吡唑-3-碳酰肼是一种复杂的有机化合物,在化学、生物学和医学等领域具有潜在的应用价值。该化合物具有独特的结构,包括羟基苯基、丙-2-烯-1-基侧链和四氢环戊[c]吡唑核心,使其成为科学研究的有趣课题。
准备方法
合成路线和反应条件
N'-{(E)-[2-羟基-3-(丙-2-烯-1-基)苯基]亚甲基}-1,4,5,6-四氢环戊[c]吡唑-3-碳酰肼的合成通常涉及多个步骤。一种常见的方法是将2-羟基-3-(丙-2-烯-1-基)苯甲醛与1,4,5,6-四氢环戊[c]吡唑-3-碳酰肼在酸性或碱性条件下缩合。反应通常在乙醇或甲醇等溶剂中进行,产物通过重结晶或色谱法纯化。
工业生产方法
该化合物的工业生产方法可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化合成系统可以提高生产过程的效率和产率。此外,优化反应条件,如温度、压力和催化剂浓度,对于大规模合成至关重要。
化学反应分析
反应类型
N'-{(E)-[2-羟基-3-(丙-2-烯-1-基)苯基]亚甲基}-1,4,5,6-四氢环戊[c]吡唑-3-碳酰肼可以进行各种化学反应,包括:
氧化: 羟基苯基可以被氧化形成醌类或其他氧化衍生物。
还原: 该化合物可以被还原形成相应的醇或胺。
取代: 苯环或吡唑核心可以发生亲电或亲核取代反应。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾或三氧化铬等氧化剂,硼氢化钠或氢化铝锂等还原剂,以及用于取代反应的各种亲电试剂或亲核试剂。反应条件通常包括控制温度、特定溶剂,有时还包括催化剂来促进反应。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生醌类,还原可能产生醇或胺,取代反应可能导致各种取代衍生物。
科学研究应用
N'-{(E)-[2-羟基-3-(丙-2-烯-1-基)苯基]亚甲基}-1,4,5,6-四氢环戊[c]吡唑-3-碳酰肼在科学研究中有多种应用:
化学: 该化合物被用作合成更复杂分子的构建模块,并研究反应机理。
生物学: 它正在被研究其潜在的生物活性,包括抗菌、抗病毒和抗癌特性。
医学: 正在进行研究,探索其作为治疗各种疾病的治疗剂的潜力。
工业: 该化合物可能由于其独特的化学性质而被用于开发新材料,例如聚合物或涂层。
作用机制
N'-{(E)-[2-羟基-3-(丙-2-烯-1-基)苯基]亚甲基}-1,4,5,6-四氢环戊[c]吡唑-3-碳酰肼的确切作用机制尚不清楚。据信它与生物系统中的特定分子靶点和途径相互作用。例如,它可能抑制某些酶或受体,从而导致其观察到的生物效应。需要进一步研究来阐明所涉及的详细分子机制。
相似化合物的比较
类似化合物
吲哚衍生物: 含有吲哚核的化合物,如色氨酸和血清素,具有多种生物活性,并且在结构上类似于吡唑核心。
咪唑衍生物: 咪唑类化合物,如组氨酸和甲硝唑,与吡唑环具有一些化学性质,并在各种药理学应用中发挥作用。
独特性
N'-{(E)-[2-羟基-3-(丙-2-烯-1-基)苯基]亚甲基}-1,4,5,6-四氢环戊[c]吡唑-3-碳酰肼是独特的,因为它具有特定功能基团和结构特征的组合。
属性
分子式 |
C17H18N4O2 |
|---|---|
分子量 |
310.35 g/mol |
IUPAC 名称 |
N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H18N4O2/c1-2-5-11-6-3-7-12(16(11)22)10-18-21-17(23)15-13-8-4-9-14(13)19-20-15/h2-3,6-7,10,22H,1,4-5,8-9H2,(H,19,20)(H,21,23)/b18-10+ |
InChI 键 |
ZMCXCXPNBWOJBL-VCHYOVAHSA-N |
手性 SMILES |
C=CCC1=C(C(=CC=C1)/C=N/NC(=O)C2=NNC3=C2CCC3)O |
规范 SMILES |
C=CCC1=C(C(=CC=C1)C=NNC(=O)C2=NNC3=C2CCC3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-(2,3-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11671671.png)
![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11671679.png)
![(5E)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671685.png)
![3-chloro-5-(4-methoxyphenyl)-N-(naphthalen-1-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11671703.png)
![N-(4-{N'-[(E)-(2-Chloroquinolin-3-YL)methylidene]hydrazinecarbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B11671708.png)
![2-[2-(3,4-dichlorophenyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]-N,N-diethylethanamine](/img/structure/B11671712.png)

![[1-(4-Methoxy-phenyl)-meth-(E)-ylideneaminooxy]-acetic acid [5-bromo-2-oxo-1,2-dihydro-indol-(3E)-ylidene]-hydrazide](/img/structure/B11671721.png)
![ethyl (2Z)-2-[(5-methylthien-2-yl)methylene]hydrazinecarboxylate](/img/structure/B11671722.png)
![(5Z)-5-(3-chloro-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671729.png)
![3-chloro-N-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name)](/img/structure/B11671739.png)
![N-[(E)-biphenyl-4-ylmethylidene]-4-(2-chlorobenzyl)piperazin-1-amine](/img/structure/B11671746.png)


